molecular formula C9H19ClN2O2 B1520928 (S)-1-Boc-3-amino-pyrrolidine HCl CAS No. 874140-63-3

(S)-1-Boc-3-amino-pyrrolidine HCl

Cat. No.: B1520928
CAS No.: 874140-63-3
M. Wt: 222.71 g/mol
InChI Key: NBQHLWCRRNDFIY-FJXQXJEOSA-N
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Description

(S)-1-Boc-3-amino-pyrrolidine HCl is a chemical compound that belongs to the class of pyrrolidines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-amino-pyrrolidine HCl typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-amino-pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

(S)-1-Boc-3-amino-pyrrolidine HCl serves as a key intermediate in the synthesis of various complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to protect amine functionalities during solid-phase peptide synthesis .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, especially as a precursor in drug synthesis targeting various diseases. Notably, it has shown promise in developing inhibitors for specific enzymes and receptors involved in critical biological pathways.

Case Study:
A study focused on the synthesis of pyrrolidine derivatives demonstrated that compounds based on this compound exhibited significant inhibitory activity against GlyT1, a transporter implicated in neurological disorders. The derivatives displayed nanomolar activity, indicating their potential as therapeutic agents .

Biological Studies

Research involving this compound has provided insights into enzyme mechanisms and protein-ligand interactions. The compound's ability to modulate enzymatic activity through binding to active sites or allosteric sites has been critical in understanding cellular signaling pathways.

Notable Findings:

  • Derivatives of this compound have shown selectivity for casein kinase 1 (CK1), with reported nanomolar activity against CK1γ and CK1ε, highlighting its relevance in cancer research .

Summary of Biological Activities

The following table summarizes notable biological activities associated with this compound:

Activity TypeObservations
Enzyme InhibitionSelectivity for CK1 with nanomolar potency
Protein-Ligand InteractionsModulation of enzymatic activity
Therapeutic PotentialPrecursor for drugs targeting metabolic disorders

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-amino-pyrrolidine HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Cbz-3-aminopyrrolidine hydrochloride
  • Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Uniqueness

(S)-1-Boc-3-amino-pyrrolidine HCl is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biological Activity

(S)-1-Boc-3-amino-pyrrolidine HCl is a chiral compound belonging to the pyrrolidine class, recognized for its significant role in organic synthesis and pharmaceutical research. Its unique structural properties make it a valuable building block in the development of various bioactive molecules.

Chemical Structure and Properties

  • Chemical Formula : C9H18N2O2·HCl
  • Molecular Weight : 202.71 g/mol
  • CAS Number : 874140-63-3

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, contributing to its stability and reactivity in biological systems.

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, influencing pathways involved in cellular signaling and metabolism.

Applications in Research

  • Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions, providing insights into catalytic processes and regulatory mechanisms.
  • Therapeutic Potential : Research indicates potential applications in drug development, particularly as a precursor for synthesizing therapeutic agents targeting various diseases, including metabolic disorders and cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates activity of kinases, with selectivity observed in enzyme assays against various targets.
Protein InteractionServes as a probe for studying protein-ligand interactions, aiding in drug discovery efforts.
Therapeutic UseInvestigated for use in synthesizing compounds with anti-diabetic and anti-cancer properties.

Notable Findings

  • A study highlighted that derivatives of pyrrolidine, including this compound, show promising selectivity for casein kinase 1 (CK1), with nanomolar activity reported against CK1γ and CK1ε .
  • The compound's structural characteristics allow for enhanced binding affinity towards specific targets due to its three-dimensional conformation, which can be fine-tuned through chemical modifications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-1-Boc-3-amino-pyrrolidine HCl, and how do they influence experimental design?

The compound has a molecular formula of C₉H₁₈N₂O₂·HCl , a molecular weight of 236.7 g/mol , and a CAS number of 122536-76-9 (enantiomeric purity ≥99%) . Its Boc (tert-butoxycarbonyl) group confers stability under basic conditions but is acid-labile, necessitating careful pH control during deprotection steps. The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), which is critical for reactions in aqueous media. Researchers should verify enantiopurity via chiral HPLC or polarimetry to avoid unintended stereochemical outcomes .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal: Collect waste separately and transfer to licensed hazardous waste facilities to avoid environmental contamination .
  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?

  • Spectroscopic Analysis: Use 1^1H/13^{13}C NMR to confirm the presence of the Boc group (characteristic tert-butyl peak at ~1.4 ppm) and pyrrolidine ring protons (3.0–3.5 ppm).
  • Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 186.255 (free base) and 236.7 (HCl salt) .
  • Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound impact its application in asymmetric catalysis or drug discovery?

Even minor R-enantiomer contamination (e.g., 1%) can alter stereoselectivity in catalytic reactions or reduce binding affinity in chiral drug targets. To mitigate this:

  • Purification: Recrystallize using chiral resolving agents (e.g., L-tartaric acid) .
  • Quality Control: Employ chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) to achieve baseline separation of enantiomers .

Q. What strategies optimize the Boc deprotection step for this compound without compromising the pyrrolidine scaffold?

  • Acid Selection: Use 4M HCl in dioxane (0–5°C) for controlled deprotection. Avoid strong acids (e.g., TFA) at elevated temperatures, which may degrade the pyrrolidine ring .
  • Monitoring: Track reaction progress via TLC (Rf shift) or in situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
  • Workup: Neutralize with cold aqueous NaHCO₃ and extract the free amine into dichloromethane to isolate the product .

Q. How do contradictory reports on the stability of Boc-protected amines in aqueous media apply to this compound?

While Boc groups are generally stable in neutral/basic water, trace acids (e.g., from solvent impurities) can accelerate hydrolysis. To resolve contradictions:

  • Pre-Treatment: Pre-dry solvents with molecular sieves and degas to remove dissolved CO₂ (a weak acid source) .
  • Accelerated Stability Testing: Conduct stress tests at 40°C/75% RH for 48 hours; HPLC monitoring can quantify degradation products .

Q. What role does this compound play in peptidomimetic drug design, and what are common synthetic pitfalls?

The compound serves as a constrained proline analog, enhancing peptide backbone rigidity and resistance to proteolysis. Challenges include:

  • Ring Distortion: Avoid prolonged heating during coupling steps (e.g., HATU/DIPEA), which may racemize the stereocenter.
  • Side Reactions: Protect the free amine post-Boc removal with Fmoc or Alloc groups before further functionalization .

Q. Methodological Notes

  • Contradiction Analysis: When encountering conflicting data (e.g., stability in solvents), apply Plomp’s iterative research framework: (1) Replicate experiments under standardized conditions, (2) Compare with structurally analogous compounds, and (3) Validate via orthogonal analytical methods .
  • Experimental Design: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies. For example:
    • Population: this compound in Suzuki-Miyaura cross-coupling.
    • Intervention: Varying palladium catalysts (Pd(OAc)₂ vs. PdCl₂).
    • Comparison: Yield and enantiopurity vs. alternative intermediates.
    • Outcome: Optimized catalyst system for chiral biaryl synthesis .

Properties

IUPAC Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHLWCRRNDFIY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662461
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874140-63-3
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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